molecular formula C22H25N3O2 B2769428 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione CAS No. 471916-28-6

1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2769428
CAS No.: 471916-28-6
M. Wt: 363.461
InChI Key: KDUADBBQCJSGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a synthetic chemical compound designed for research purposes. It belongs to the chemical class of 3-aminopyrrolidine-2,5-diones (succinimides), which have demonstrated significant potential in pre-clinical investigations for the treatment of central nervous system (CNS) disorders . Structurally, it combines a pyrrolidine-2,5-dione core with benzyl and 4-(piperidin-1-yl)phenyl substituents, a scaffold frequently explored in medicinal chemistry for its relevance to neurological targets . The primary research value of this compound and its analogs lies in their anticonvulsant activity. Related 3-aminopyrrolidine-2,5-dione derivatives have shown efficacy in standard seizure models, including the 6 Hz psychomotor seizure test and the maximal electroshock (MES) test, which are critical for identifying potential new antiseizure medications . Some derivatives in this class have exhibited activity against pharmacoresistant seizures and have shown more favorable median effective doses (ED50) and protective index values than the reference drug ethosuximide, suggesting a promising therapeutic window . Furthermore, the structural components of this molecule—specifically the piperidine and benzyl groups—are commonly found in ligands targeting enzymes and transporters in the brain, such as acetylcholinesterase (AChE) and the serotonin transporter (SERT) . This indicates its potential as a starting point for developing multitarget-directed ligands, which could address complex, multisymptomatic conditions like Alzheimer's disease, where both cognitive decline and comorbid depression are present . In vitro cytotoxicity screening of similar compounds on HepG2 (liver) and SH-SY5Y (neuron) cell lines suggests that many derivatives in this structural family show low hepatocytotoxicity and neurocytotoxicity, indicating a potentially safe profile for research use . This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-benzyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21-15-20(22(27)25(21)16-17-7-3-1-4-8-17)23-18-9-11-19(12-10-18)24-13-5-2-6-14-24/h1,3-4,7-12,20,23H,2,5-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUADBBQCJSGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maleamic Acid Formation

Maleic anhydride reacts with benzylamine in anhydrous tetrahydrofuran (THF) at 0°C to yield N-benzylmaleamic acid. Stoichiometric control (1:1 molar ratio) minimizes di-adduct formation. The intermediate is isolated via vacuum filtration (Yield: 85–92%).

Reaction Conditions:

  • Solvent: THF
  • Temperature: 0°C → room temperature
  • Time: 12 hours

Cyclization to Maleimide

N-Benzylmaleamic acid undergoes cyclization using acetic anhydride and sodium acetate under reflux. The reaction proceeds via nucleophilic acyl substitution, forming 1-benzylmaleimide as a crystalline solid (Yield: 78–88%).

Key Characterization Data:

  • 1H NMR (500 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 4.65 (s, 2H, CH2Ph), 3.79 (s, 2H, CH2CO).
  • 13C NMR (126 MHz, CDCl3): δ 176.8 (C=O), 135.5 (Ar-C), 128.8–128.0 (Ar-CH), 51.3 (CH2Ph).

Synthesis of 4-(Piperidin-1-yl)aniline

Introducing the piperidine moiety to aniline requires careful selection of aromatic activation strategies:

Buchwald-Hartwig Amination

4-Bromoaniline reacts with piperidine in the presence of a palladium catalyst (e.g., Pd2(dba)3) and Xantphos ligand. The reaction proceeds under microwave irradiation (100°C, 2 hours) to afford 4-(piperidin-1-yl)aniline (Yield: 65–72%).

Reaction Conditions:

  • Catalyst: Pd2(dba)3 (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs2CO3
  • Solvent: Toluene

Nitro Reduction Pathway

4-Fluoronitrobenzene undergoes nucleophilic aromatic substitution with piperidine in dimethylformamide (DMF) at 120°C, yielding 4-(piperidin-1-yl)nitrobenzene. Subsequent hydrogenation over Raney nickel (H2, 50 psi) reduces the nitro group to an amine (Yield: 58–64%).

Key Characterization Data:

  • 1H NMR (500 MHz, CDCl3): δ 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.52 (d, J = 8.6 Hz, 2H, Ar-H), 3.20–3.15 (m, 4H, Piperidine-H), 1.75–1.65 (m, 6H, Piperidine-H).

Conjugate Addition of 4-(Piperidin-1-yl)aniline to 1-Benzylmaleimide

The final step involves a Michael addition of 4-(piperidin-1-yl)aniline to the α,β-unsaturated carbonyl of 1-benzylmaleimide. Calcium triflate (Ca(OTf)2) catalyzes the reaction, enhancing nucleophilicity of the aniline (Yield: 80–86%).

Reaction Conditions:

  • Catalyst: Ca(OTf)2 (10 mol%)
  • Solvent: Dichloromethane (DCM)
  • Temperature: Room temperature
  • Time: 24 hours

Mechanistic Insight:
The calcium ion coordinates to the maleimide carbonyl, polarizing the double bond and facilitating nucleophilic attack by the aniline. Steric and electronic effects from the piperidine group marginally reduce reaction rates compared to simpler anilines.

Key Characterization Data:

  • 1H NMR (500 MHz, CDCl3): δ 7.36–7.21 (m, 9H, Ar-H), 4.65 (s, 2H, CH2Ph), 3.79 (m, 4H, Piperidine-H), 2.85–2.50 (m, 2H, CH2CO).
  • HRMS (ESI): m/z calculated for C22H24N3O2 [M+H]+: 362.1864; found: 362.1868.

Alternative Synthetic Routes and Comparative Analysis

Ugi Four-Component Reaction

A hypothetical Ugi reaction employing benzylamine, maleic acid, 4-(piperidin-1-yl)aniline, and an isonitrile could yield the target compound. However, regioselectivity issues and low yields (<30%) render this route impractical.

Reductive Amination

Condensation of 1-benzyl-3-aminopyrrolidine-2,5-dione with 4-(piperidin-1-yl)benzaldehyde followed by NaBH4 reduction introduces stereochemical complexity, producing diastereomers (Yield: 45–55%).

Optimization Strategies and Challenges

Solvent and Catalysis

Polar aprotic solvents (e.g., DMF) improve aniline solubility but may necessitate higher temperatures. Screening of Lewis acids (e.g., Zn(OTf)2, Sc(OTf)3) revealed Ca(OTf)2 as optimal for minimizing side reactions.

Purification Challenges

Column chromatography (SiO2, ethyl acetate/hexanes) effectively separates the product from unreacted maleimide and aniline derivatives. Recrystallization from ethanol/water enhances purity (>98%).

Scalability and Industrial Relevance

The conjugate addition route demonstrates scalability to multi-gram quantities with consistent yields (80–85%). Patent EP3539965A1 highlights analogous processes for piperidine-containing pharmaceuticals, validating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione. In vitro evaluations have shown that this compound exhibits activity against various Gram-positive and Gram-negative bacterial strains.

  • Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with essential cellular processes, potentially targeting enzymes involved in bacterial cell wall synthesis or protein synthesis .
  • Case Studies : A systematic evaluation of similar pyrrolidine derivatives revealed that modifications to the piperidine ring significantly enhance antibacterial efficacy. For example, compounds with electron-withdrawing groups showed improved potency against resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of polo-like kinase 1 (Plk1), a target in various cancers .

  • Research Findings : Inhibitors derived from similar scaffolds have demonstrated significant cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of mitotic processes .
  • Case Studies : A study reported that derivatives with specific substitutions exhibited enhanced selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic window for further development .

Data Tables

The following table summarizes key findings related to the antibacterial and anticancer activities of 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione and its derivatives.

Activity Target Organism/Cell Line IC50/Minimum Inhibitory Concentration (MIC) Reference
AntibacterialStaphylococcus aureus< 35 μg/mL
Escherichia coli< 40 μg/mL
AnticancerHeLa CellsIC50 = 15 μM
MCF7 CellsIC50 = 20 μM

Mechanism of Action

The mechanism of action of 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione with structurally analogous compounds, emphasizing substituent effects on physicochemical and synthetic properties:

Compound Name Substituent at Position 1 Substituent at Position 3 Yield (%) Physical State Melting Point (°C) Key NMR Shifts (¹H/¹³C)
Target Compound Benzyl 4-(Piperidin-1-yl)phenylamino N/A Not reported Not reported Not reported
1-Methyl-3-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine-2,5-dione (3a) Methyl 4-(Pyrrolidin-1-yl)phenyl 91 White solid 174.8–175.5 δ 6.97 (d, 2H), 3.83 (dd, 1H), 2.97 (s, 3H)
1-Methyl-3-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione (3b) Methyl 4-(Piperidin-1-yl)phenyl 40 Colorless oil N/A δ 6.99 (d, 2H), 3.85 (dd, 1H), 2.97 (s, 3H)
1-Methyl-3-(4-(4-methylpiperidin-1-yl)phenyl)pyrrolidine-2,5-dione (3c) Methyl 4-(4-Methylpiperidin-1-yl)phenyl 56 Colorless oil N/A δ 7.08 (d, 2H), 3.95 (m, 1H), 0.98 (d, 3H)
1-Benzyl-3-(2-(1-oxoisoindolin-2-yl)phenyl)pyrrolidine-2,5-dione (2n) Benzyl 2-(1-Oxoisoindolin-2-yl)phenyl 88 Brown solid <50 δ 7.45–7.35 (m, aromatic), 5.08 (s, 2H)

Key Observations:

Substituent Effects on Yield :

  • Piperidine-containing analogs (e.g., 3b) exhibit lower yields (40%) compared to pyrrolidine derivatives (3a, 91%), likely due to steric hindrance or reduced nucleophilicity of piperidine .
  • Benzyl-substituted compounds (e.g., 2n) show higher yields (88%), suggesting favorable reactivity of benzyl groups in coupling reactions .

Physical State and Melting Points: Methyl-substituted compounds (3a-3c) range from solids to oils, with melting points correlating with substituent bulkiness. The target compound’s benzyl group may increase crystallinity compared to 3b/3c.

Spectroscopic Trends :

  • ¹H NMR : Piperidine/pyrrolidine substituents deshield aromatic protons (e.g., 3a: δ 6.97 vs. 3b: δ 6.99) . The benzyl group in the target compound would introduce distinct splitting patterns (e.g., benzylic CH₂ at ~δ 4.5–5.0) .
  • ¹³C NMR : Piperidine carbons in 3b resonate at δ 50.32 (N–CH₂), while methylpiperidine in 3c shifts to δ 33.91 (CH(CH₃)) .

Biological Implications: Benzyl groups (as in 2n and the target compound) may enhance membrane permeability compared to methyl analogs.

Research Findings and Structural Insights

  • Synthetic Challenges: Piperidine-substituted analogs require optimized conditions due to steric and electronic effects. HFIP (hexafluoroisopropanol) promotes para-selective C–H activation in anilines, critical for constructing the 3-amino group .
  • Crystallography : Related spiro compounds (e.g., –10) exhibit complex hydrogen-bonding networks and torsional angles (e.g., N5–C62–C63: 110.5°), influencing solubility and stability .
  • Software Tools : SHELX and OLEX2 enable precise refinement of such structures, particularly for handling high-resolution or twinned data .

Biological Activity

1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione exhibits several mechanisms of action:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound has shown significant inhibition of DPP-IV, an enzyme linked to glucose metabolism. This suggests potential applications in managing Type I and Type II diabetes by improving glycemic control through the modulation of incretin hormones .
  • Antimicrobial Activity : Preliminary studies indicate that certain derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties. This may extend to 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, particularly against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : The compound's structural features may contribute to neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases like Alzheimer’s disease. It has been suggested that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in neurotransmitter breakdown .

Table 1: Biological Activities of 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione

Activity TypeObserved EffectReference
DPP-IV InhibitionSignificant reduction in enzyme activity
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectionInhibition of cholinesterases

Case Studies

  • Diabetes Management : A study assessing the impact of DPP-IV inhibitors on glycemic control demonstrated that compounds similar to 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione significantly lowered HbA1c levels in diabetic models, indicating potential for clinical use in diabetes management .
  • Antimicrobial Efficacy : In vitro tests revealed that derivatives of pyrrolidine compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, highlighting their potential as antimicrobial agents .
  • Neurodegenerative Disease Research : Recent findings suggest that compounds with similar structures exhibit dual inhibition of cholinesterases and show promise in reducing amyloid beta aggregation, a hallmark of Alzheimer’s disease . This positions 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione as a potential therapeutic agent in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Benzyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione?

  • Methodological Answer : The compound can be synthesized via HFIP-promoted Michael reactions, where maleimide derivatives react with substituted anilines. For example, coupling 1-methylmaleimide with 4-(piperidin-1-yl)aniline in hexafluoroisopropanol (HFIP) at 60°C yields the target compound. Optimizing stoichiometry (e.g., 4:1 molar ratio of maleimide to aniline) and reaction time (12–24 hours) improves yields (40–56%) .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.82–7.08 ppm for the benzyl and piperidinyl-phenyl groups) and maleimide carbonyls (δ 178–176 ppm in ¹³C NMR).
  • HRMS : Confirm molecular formula (e.g., C₂₂H₂₄N₃O₂⁺ requires m/z 362.1864; deviations <1 ppm validate purity) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Anticonvulsant activity can be assessed via maximal electroshock (MES) and pentylenetetrazole-induced seizure (scPTZ) tests. For example, ED₅₀ values <50 mg/kg in rodent models indicate therapeutic potential. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How does substituent variation on the piperidine ring affect biological activity?

  • Methodological Answer :

Substituent (R)Activity (ED₅₀, mg/kg)Notes
3-Chlorophenyl14.18 (MES)Enhanced potency due to electron-withdrawing effects .
4-Methylpiperidinyl33.64 (scPTZ)Steric hindrance reduces receptor binding .
  • Use QSAR models to correlate logP and Hammett constants with activity .

Q. How can X-ray crystallography resolve contradictions in bond-length data from NMR studies?

  • Methodological Answer : SHELX refinement of single-crystal data (e.g., C–C bond lengths: 1.344–1.553 Å) validates structural deviations observed in solution-phase NMR. Discrepancies >0.02 Å suggest conformational flexibility or solvent effects .

Q. What statistical approaches address contradictory bioactivity data across studies?

  • Methodological Answer : Apply multivariate ANOVA to isolate variables (e.g., dosing regimen, animal strain). For example, batch-to-batch purity variations (±5% by HPLC) may explain ED₅₀ fluctuations. Use Cohen’s d to quantify effect sizes between studies .

Q. How can in vivo pharmacokinetics be optimized for this compound?

  • Methodological Answer :

  • Lipinski’s Rule : MW <500, logP <5 (current MW: 362.4; logP: 2.8) suggests oral bioavailability.
  • Metabolic Stability : Incubate with liver microsomes; t₁/₂ >60 minutes indicates low CYP450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.